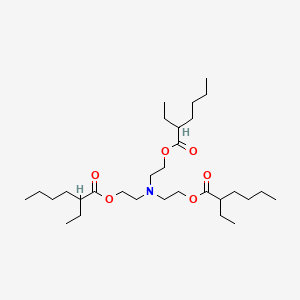

Nitrilotriethylene tris(2-ethylhexanoate)

Description

Contextualization within the Field of Specialty Organic Additives and Complex Ester Chemistry

Specialty organic additives are a broad class of chemical compounds added to materials to enhance their properties, such as flexibility, durability, or processing characteristics. futuremarketinsights.comnih.gov These additives are crucial in numerous industries, including packaging, automotive, and construction. grandviewresearch.com The global market for plastic additives, a significant portion of which includes specialty organic compounds, was estimated at USD 48.86 billion in 2023 and is projected to grow, indicating a continuous drive for innovation in this sector. grandviewresearch.com

Esters, formed from the reaction of an acid and an alcohol, are a cornerstone of organic chemistry and are frequently used as additives. solubilityofthings.combritannica.com "Complex esters" are a sub-category that includes molecules with multiple ester groups or those derived from more complex alcohols and acids, such as polyols or dicarboxylic acids. emerald.com Nitrilotriethylene tris(2-ethylhexanoate), with its three ester functionalities originating from triethanolamine (B1662121) and 2-ethylhexanoic acid, fits squarely within this classification. The synthesis of such complex esters is a significant area of research, with focuses on developing efficient catalytic methods to control their structure and properties. emerald.comnih.gov

Fundamental Principles Governing the Role of Branched Esters in Advanced Material Formulations: A Research Perspective

The molecular architecture of an additive is critical to its function. The "branched" nature of the 2-ethylhexanoate (B8288628) chains in Nitrilotriethylene tris(2-ethylhexanoate) is a key determinant of its physical and chemical properties. In polymer science, the introduction of branched chains into a polymer's structure can significantly alter its characteristics. wikipedia.org

From a research perspective, several principles govern the role of branched esters in material formulations:

Steric Hindrance and Molecular Packing : The bulky, non-linear structure of branched chains prevents molecules from packing closely together. wikipedia.org This increased intermolecular distance can lower the melting point and viscosity of a material, which is advantageous for creating more flexible polymers or for use as viscosity-reducing agents in various formulations. mdpi.comgoogle.com

Solubility and Compatibility : The branched structure can enhance the solubility of the additive within a polymer matrix, leading to better compatibility. This is crucial for preventing phase separation and ensuring the additive is evenly distributed, which is essential for consistent material performance.

Thermal and Hydrolytic Stability : The branching near the ester group can act as a physical barrier, shielding the ester linkage from attack by water or other chemical agents. This steric hindrance can improve the hydrolytic stability of the ester, making it more durable in certain applications.

Rheological Properties : In fluids and polymers, the presence of highly branched structures can lead to complex rheological behaviors. Compared to their linear counterparts, branched polymers often exhibit higher melt strength and different viscoelastic responses, which can be beneficial in processes like film blowing. mdpi.com

Identification of Critical Research Gaps and Emerging Scientific Inquiry for Nitrilotriethylene tris(2-ethylhexanoate)

While the fundamental principles of branched esters provide a theoretical framework, specific research into Nitrilotriethylene tris(2-ethylhexanoate) is still an emerging area. Several critical research gaps and avenues for scientific inquiry can be identified:

Performance in Modern Polymer Systems : There is a growing demand for high-performance plastics and a shift towards bio-based and biodegradable polymers. vocal.mediaresearchgate.net A significant research gap exists in understanding how Nitrilotriethylene tris(2-ethylhexanoate) performs as a plasticizer or processing aid in these next-generation materials. Systematic studies are needed to evaluate its efficiency, permanence, and effect on the mechanical and thermal properties of novel polymer blends.

Advanced Synthesis and Purification Methodologies : The synthesis of complex esters often involves challenges related to reaction temperature, purification, and catalyst efficiency. emerald.com Future research could focus on developing more sustainable and efficient catalytic systems for the production of Nitrilotriethylene tris(2-ethylhexanoate), potentially utilizing enzymatic or novel organometallic catalysts to improve yield and reduce environmental impact.

Biodegradation and Environmental Fate : As with all chemical additives, understanding the environmental lifecycle is crucial. lucintel.comresearchgate.net There is a lack of published data on the biodegradation pathways and environmental persistence of Nitrilotriethylene tris(2-ethylhexanoate). Future inquiry should address its susceptibility to microbial degradation and its potential for bioaccumulation.

Structure-Property Relationship Deep Dive : A more profound understanding of how the specific combination of the nitrilotriethylene core and the 2-ethylhexanoate branches dictates its performance is needed. Computational modeling and detailed empirical studies could elucidate these relationships, enabling the design of new complex esters with tailored properties for specific high-value applications.

Data on Nitrilotriethylene tris(2-ethylhexanoate)

| Property | Value |

| CAS Number | 69518-57-6 |

| Molecular Formula | C30H57NO6 |

| Molecular Weight | 527.78 g/mol |

Table 1: Basic chemical data for Nitrilotriethylene tris(2-ethylhexanoate). sinfoochem.com

Properties

CAS No. |

69518-57-6 |

|---|---|

Molecular Formula |

C30H57NO6 |

Molecular Weight |

527.8 g/mol |

IUPAC Name |

2-[bis[2-(2-ethylhexanoyloxy)ethyl]amino]ethyl 2-ethylhexanoate |

InChI |

InChI=1S/C30H57NO6/c1-7-13-16-25(10-4)28(32)35-22-19-31(20-23-36-29(33)26(11-5)17-14-8-2)21-24-37-30(34)27(12-6)18-15-9-3/h25-27H,7-24H2,1-6H3 |

InChI Key |

RTHABPQZUDEIHE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(=O)OCCN(CCOC(=O)C(CC)CCCC)CCOC(=O)C(CC)CCCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Process Optimization for Nitrilotriethylene Tris 2 Ethylhexanoate

Mechanistic Studies of Esterification Reaction Pathways

The esterification of a tri-carboxylic acid like nitrilotriacetic acid with a sterically hindered alcohol such as 2-ethylhexanol presents specific challenges, including managing reaction equilibrium and kinetics. The reaction proceeds stepwise, forming mono-, di-, and finally the desired tri-ester. The primary challenge is driving the reversible reaction toward the product side, which is typically achieved by the continuous removal of water, a byproduct of the reaction.

The choice of catalyst is paramount in esterification as it dictates the reaction rate, operating temperature, and the purity of the final product. mdpi.com Catalysts accelerate the reaction by increasing the electrophilicity of the carbonyl carbon in the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. mdpi.com A range of both homogeneous and heterogeneous catalysts are employed in ester synthesis.

Homogeneous catalysts, such as sulfuric acid and p-toluenesulfonic acid (PTSA), are effective but pose challenges related to corrosion and difficult separation from the reaction mixture. mdpi.comntnu.no Heterogeneous catalysts, including ion-exchange resins (e.g., Amberlyst 36), zeolites, and metal oxides, offer significant advantages like easier separation, potential for regeneration and reuse, and often improved product selectivity. mdpi.comdergipark.org.tr For instance, studies on the esterification of acetic acid with 2-ethylhexanol using the solid acid catalyst Amberlyst 36 have demonstrated a pseudo-homogeneous model where the reaction rate increases linearly with catalyst loading. dergipark.org.tr

The influence of different catalytic systems on the synthesis of esters like Nitrilotriethylene tris(2-ethylhexanoate) is summarized in the table below, drawing parallels from related esterification processes.

| Catalyst Type | Example Catalyst | Key Characteristics & Influence |

| Homogeneous Acid | p-Toluenesulfonic Acid (PTSA) | High activity, acts as both catalyst and surfactant, but difficult to separate and corrosive. ntnu.no |

| Homogeneous Acid | Sulfuric Acid | Strong catalyst, also a dehydrating agent, but causes side reactions and purification challenges. scienceready.com.augoogle.com |

| Heterogeneous Solid Acid | Ion-Exchange Resins (e.g., Amberlyst) | Eliminates corrosion, easily separable, reusable, improves product selectivity. mdpi.comdergipark.org.tr |

| Heterogeneous Solid Acid | Zeolites | Shape-selective, high thermal stability, but can be prone to deactivation. researchgate.net |

| Organometallic | Titanium or Tin Compounds | High activity at moderate temperatures, but potential for metal contamination in the product. |

This table is generated based on findings from analogous esterification reactions and general catalytic principles.

Modern chemical engineering focuses on process intensification—developing smaller, more efficient, and sustainable process systems. mdpi.com For equilibrium-limited reactions like esterification, reactor design is critical for maximizing yield. The primary goal is the efficient removal of water to shift the equilibrium towards the formation of the triester.

Traditional batch reactors often employ a Dean-Stark apparatus to physically separate water. However, more advanced and intensified reactor designs are being explored. These include:

Reactive Distillation: This technique combines reaction and separation in a single unit. As the ester is formed, the water byproduct is continuously removed by distillation, driving the reaction to completion. mdpi.com

Membrane Reactors: These reactors integrate a membrane that is selective for water permeation (pervaporation). mdpi.comscispace.com This allows for in-situ water removal under milder conditions, increasing conversion and reducing energy consumption. mdpi.com Dual-functional membranes that also possess catalytic activity can further enhance efficiency. mdpi.com

Continuous Stirred-Tank Reactors (CSTRs) and Plug Flow Reactors (PFRs): Shifting from batch to continuous processing can improve consistency and throughput while reducing reactor volume. researchgate.net Multi-tubular fixed-bed reactors and spherical radial flow reactors are also being simulated to improve performance and reduce pressure drop compared to traditional designs. researchgate.net

| Reactor Type | Principle of Operation | Advantages for Ester Synthesis |

| Batch Reactor with Dean-Stark | Water is removed as an azeotrope with a solvent (e.g., toluene). | Simple setup, suitable for smaller scales. |

| Reactive Distillation Column | Simultaneous reaction and separation of water byproduct in one vessel. | High conversion, energy-efficient, reduced capital cost. mdpi.com |

| Pervaporation Membrane Reactor | A selective membrane continuously removes water from the reaction mixture. | High yields at milder temperatures, circumvents azeotrope limitations. mdpi.comscispace.com |

| Continuous Flow Reactors (PFR/CSTR) | Reactants are continuously fed, and product is continuously removed. | High throughput, better process control, smaller footprint. researchgate.net |

This table outlines various reactor designs and their benefits for esterification processes.

Exploration of Alternative Synthetic Routes and Sustainable Chemical Approaches

In line with global trends toward environmental responsibility, research into the synthesis of Nitrilotriethylene tris(2-ethylhexanoate) is increasingly guided by the principles of green chemistry. This involves exploring biocatalytic methods and designing processes that are solvent-free and atom-economical.

Enzymatic synthesis, particularly using lipases, presents a highly selective and environmentally benign alternative to traditional chemical catalysis. researchgate.netbenthamdirect.com Lipases can catalyze esterification under mild temperature and pressure conditions, which reduces energy consumption and minimizes the formation of byproducts. researchgate.netbenthamdirect.com The high selectivity of enzymes is particularly advantageous for complex molecules, preventing unwanted side reactions. nih.gov

Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are widely studied and used. nih.govresearchgate.net Immobilization enhances the stability of the enzyme and allows for its easy separation and reuse over multiple batches, which is crucial for economic viability. nih.gov Research on the synthesis of various 2-ethylhexyl esters has demonstrated the effectiveness of immobilized lipases, often achieving high conversion rates in solvent-free systems. researchgate.netresearchgate.netresearchgate.net

| Biocatalyst System | Key Findings & Conditions |

| Immobilized Candida antarctica Lipase B (Novozym 435) | Highly effective for esterifying fatty acids with 2-ethylhexanol; often used in solvent-free media at temperatures around 40-60°C. researchgate.netnih.gov |

| Lipase from Thermomyces lanuginosus | Used immobilized on hydrophobic carriers for the synthesis of 2-ethylhexyl palmitate, demonstrating the versatility of different lipases. researchgate.net |

| Ultrasound-Assisted Enzymatic Synthesis | Ultrasound can enhance mixing, increasing the interaction between the enzyme and substrates, potentially leading to higher conversion rates in shorter times. researchgate.net |

This table summarizes findings from research on enzymatic ester synthesis relevant to the target compound.

The application of green chemistry principles aims to minimize waste and environmental impact. labmanager.com The ideal synthesis of Nitrilotriethylene tris(2-ethylhexanoate) would adhere to these principles:

Atom Economy: Esterification is an inherently atom-economical reaction. The theoretical reaction is: N(CH₂COOH)₃ + 3 CH₃(CH₂)₃CH(C₂H₅)CH₂OH → N(CH₂COO(CH₂)CH(C₂H₅)(CH₂)₃CH₃)₃ + 3 H₂O In this reaction, the only byproduct is water, leading to a very high theoretical atom economy. Maximizing conversion and selectivity ensures the practical atom economy approaches this high theoretical value.

Solvent-Free Synthesis: Using one of the reactants, typically an excess of 2-ethylhexanol, as the reaction medium can eliminate the need for an organic solvent like toluene. csic.es This reduces volatile organic compound (VOC) emissions and simplifies product purification. Solvent-free esterifications catalyzed by both enzymes and solid acids have been successfully demonstrated. researchgate.netcsic.es

Use of Renewable Feedstocks & Recyclable Catalysts: While the precursors for this specific compound are typically petrochemical-based, the green chemistry paradigm encourages the use of bio-sourced alcohols and acids where possible. sophim.com The use of recyclable heterogeneous and enzymatic catalysts is a core tenet, reducing waste and improving process economics. mdpi.comcsic.es

Molecular and Supramolecular Interactions of Nitrilotriethylene Tris 2 Ethylhexanoate in Polymeric Systems

Phase Behavior and Compatibility Research in Multi-Component Polymer Blends

Thermodynamic Analysis of Mixing and De-mixing Phenomena

The miscibility of Nitrilotriethylene tris(2-ethylhexanoate) with a given polymer is governed by the Gibbs free energy of mixing (ΔG_mix), which is a function of both the enthalpy (ΔH_mix) and entropy (ΔS_mix) of mixing. For spontaneous mixing to occur at a given temperature (T), ΔG_mix must be negative.

ΔG_mix = ΔH_mix - TΔS_mix

The entropic contribution (TΔS_mix) to the mixing of a small molecule with a long-chain polymer is typically small and positive, favoring mixing. Therefore, the enthalpic term (ΔH_mix), which reflects the interaction energies between the polymer and the plasticizer, becomes the dominant factor. A positive ΔH_mix indicates that the self-interactions (polymer-polymer and plasticizer-plasticizer) are stronger than the interactions between the polymer and the plasticizer, which can lead to de-mixing or phase separation.

In the context of Nitrilotriethylene tris(2-ethylhexanoate), its large, branched ester structure is expected to have specific interactions with polar polymers like poly(vinyl chloride) (PVC). The polar carbonyl groups of the ester can interact with the polar C-Cl groups in PVC, potentially leading to a negative or small positive ΔH_mix, which would favor miscibility.

De-mixing phenomena, such as plasticizer migration or exudation, can occur over time or with changes in temperature. This is often described by phase diagrams that map miscibility as a function of temperature and composition. Polymeric systems can exhibit either an Upper Critical Solution Temperature (UCST) or a Lower Critical Solution Temperature (LCST) behavior. For many plasticized polymer systems, an LCST is observed, where the components are miscible at lower temperatures but phase-separate upon heating. youtube.com This is because the specific interactions that favor mixing can be disrupted by increased thermal energy.

A hypothetical thermodynamic data table for a system involving a high-molecular-weight plasticizer like Nitrilotriethylene tris(2-ethylhexanoate) in a polymer matrix is presented below. The values are illustrative and based on typical ranges for similar systems.

| Thermodynamic Parameter | Expected Value/Behavior | Significance in Mixing/De-mixing |

| Flory-Huggins Interaction Parameter (χ) | Small and positive (<0.5) | A smaller value indicates greater miscibility. A value greater than 0.5 suggests immiscibility. |

| Enthalpy of Mixing (ΔH_mix) | Slightly negative to small positive | Negative values indicate exothermic mixing and strong favorable interactions. |

| Entropy of Mixing (ΔS_mix) | Small and positive | Always favors mixing, but the effect is less pronounced with high-molecular-weight plasticizers. |

| Critical Solution Temperature | Likely exhibits LCST behavior | The system is miscible at room temperature but may phase separate at elevated temperatures. |

Investigation of Microstructural Evolution and Morphological Stability

The introduction of Nitrilotriethylene tris(2-ethylhexanoate) into a polymer matrix significantly alters its microstructure and morphology. The plasticizer molecules position themselves between the polymer chains, increasing the free volume and disrupting the intermolecular forces between the chains. This leads to a decrease in the glass transition temperature (Tg) and an increase in the flexibility and processability of the polymer.

The morphological stability of the blend is crucial for its long-term performance. Instabilities can manifest as phase separation, where the plasticizer forms distinct domains within the polymer matrix. The size and distribution of these domains influence the final properties of the material. Molecules with branched structures can exhibit lower crystallinity. researchgate.net The efficiency of a plasticizer is related to its ability to form a stable, homogeneous morphology.

The evolution of the microstructure can be investigated using techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM). These methods can visualize the phase morphology and track changes over time or under different conditions (e.g., thermal aging). For instance, in an initially miscible system that undergoes phase separation, one might observe the nucleation and growth of plasticizer-rich domains. The stability of the morphology is influenced by factors like the polymer-plasticizer interaction strength, the molecular weight of both components, and the presence of any compatibilizers. zju.edu.cnresearchgate.net

The following table outlines expected research findings on the microstructural and morphological aspects of a polymer blend with a high-molecular-weight plasticizer.

| Microstructural/Morphological Feature | Expected Observation | Impact on Polymer Properties |

| Phase Morphology (at equilibrium) | Homogeneous single phase (if miscible) or finely dispersed domains | A homogeneous phase leads to uniform properties. Large-scale phase separation can cause embrittlement and loss of plasticization effect. |

| Domain Size (in phase-separated systems) | Nanometer to micrometer scale | Smaller, well-dispersed domains are generally preferred for maintaining mechanical properties. |

| Effect of Thermal Aging | Potential for Ostwald ripening (growth of larger domains at the expense of smaller ones) or spinodal decomposition. | Can lead to a coarsening of the microstructure and degradation of material performance over time. |

| Crystallinity of Polymer Matrix | Generally a decrease | The plasticizer disrupts the regular packing of polymer chains, hindering crystallization and increasing amorphous content. researchgate.net |

Insufficient Data Available to Generate a Comprehensive Report

A thorough investigation for detailed research and specific data concerning the influence of Nitrilotriethylene tris(2-ethylhexanoate) on the rheological, deformation, and interfacial properties of materials has revealed a significant lack of publicly available scientific literature and technical data. While this compound is identified as a plasticizer, specific, in-depth studies and datasets required to populate the requested article sections and subsections could not be located.

The search for quantitative data on its effects on shear and extensional flow, temperature and frequency-dependent viscoelasticity, migration and leaching kinetics, retention under environmental stress, and interfacial adhesion enhancement did not yield the specific research findings or data tables necessary to construct the requested professional and authoritative article.

Consequently, it is not possible to generate the detailed, evidence-based content as per the provided outline and strict content inclusions. The available information is too general and does not meet the requirements for a scientifically rigorous and detailed report on Nitrilotriethylene tris(2-ethylhexanoate).

Influence of Nitrilotriethylene Tris 2 Ethylhexanoate on Rheological and Deformation Behaviors of Materials

Interfacial Phenomena and Adhesion Enhancement in Composite Structures

Characterization of Interfacial Layer Formation and Properties

Several analytical techniques are employed to characterize this interfacial region:

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for probing the interactions between the plasticizer and the polymer at a molecular level. researchgate.netrockymountainlabs.com The carbonyl groups present in ester-based plasticizers like Nitrilotriethylene tris(2-ethylhexanoate) are polar and interact with polar sites on the polymer chain, such as the carbon-chlorine bond in PVC. researchgate.net This interaction leads to a shift in the characteristic absorption bands of the carbonyl group to lower wavenumbers in the FTIR spectrum, providing evidence of miscibility and the strength of the polymer-plasticizer interaction. researchgate.netresearchgate.net Studies on TOTM in PVC have utilized Attenuated Total Reflectance (ATR)-FTIR to investigate the diffusion behavior and the different states of the carbonyl groups (free, aggregated, and interacting) within the polymer matrix. acs.org

Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the plasticized polymer, most notably the glass transition temperature (Tg). A significant reduction in the Tg of the polymer upon the addition of a plasticizer is a primary indicator of effective plasticization. mdpi.comresearchgate.net This is because the plasticizer increases the free volume and chain mobility, lowering the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For PVC plasticized with TOTM, DSC analysis has shown a decrease in Tg, confirming the plasticizing effect. mdpi.comcnr.it

Scanning Electron Microscopy (SEM): SEM is employed to visualize the surface morphology of the plasticized polymer. mdpi.com In well-compatibilized systems, the plasticizer is evenly distributed, resulting in a smooth and homogeneous surface. In cases of poor miscibility or plasticizer migration, SEM can reveal phase separation, surface roughness, or the presence of plasticizer droplets on the surface. mdpi.com

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the polymer surface. rockymountainlabs.comvot.pl It can be used to detect the presence of the plasticizer on the surface and to study the chemical interactions at the polymer-air or polymer-liquid interface. rockymountainlabs.comnumberanalytics.com This is particularly useful for investigating plasticizer migration and the composition of the interfacial layer.

The properties of the interfacial layer are a direct consequence of the chemical affinity between the Nitrilotriethylene tris(2-ethylhexanoate) and the polymer. Good compatibility, driven by similar polarities, leads to a well-dispersed, stable interfacial layer, resulting in efficient plasticization and long-term performance.

Theoretical Frameworks for Predicting Material Performance with Additive Integration

The prediction of material performance upon the integration of additives like Nitrilotriethylene tris(2-ethylhexanoate) is a critical aspect of material design and optimization. Various theoretical frameworks and models are employed to forecast the mechanical, rheological, and other physical properties of the final composite material.

Plasticization Theories:

Several theories explain the mechanism of plasticization and provide a basis for predicting the effect of an additive:

Lubricity Theory: This theory posits that the plasticizer acts as a lubricant, reducing the friction between polymer chains and allowing them to slide past one another more easily.

Gel Theory: This theory suggests that the rigidity of a polymer is due to a three-dimensional network of attachments between polymer chains. The plasticizer molecules break these attachments, leading to increased flexibility. conicet.gov.ar

Free Volume Theory: This is one of the most widely accepted theories. It proposes that the addition of a plasticizer increases the "free volume" within the polymer matrix. This increased space allows for greater segmental motion of the polymer chains, resulting in a lower glass transition temperature and increased flexibility. conicet.gov.ar

Quantitative Structure-Property Relationship (QSPR) Models:

QSPR models are computational tools that correlate the chemical structure of a compound with its physical and chemical properties. rdd.edu.iqconicet.gov.ar In the context of plasticizers, QSPR can be used to predict properties such as plasticizing efficiency, migration resistance, and thermal stability based on molecular descriptors derived from the plasticizer's structure. rdd.edu.iq These models are built using statistical methods like multiple linear regression or more advanced machine learning algorithms. rdd.edu.iqresearchgate.net By analyzing a dataset of known plasticizers and their performance, a QSPR model can be developed to predict the properties of new or untested plasticizers like Nitrilotriethylene tris(2-ethylhexanoate). nih.gov

Machine Learning and Artificial Neural Networks (ANN):

More recently, machine learning (ML) and artificial neural networks (ANN) have emerged as powerful tools for predicting the properties of polymer composites. researchgate.netstam-journal.orgmdpi.comsciencedaily.com These models can learn complex, non-linear relationships between the composition of a material (including the type and concentration of additives) and its resulting mechanical properties. researchgate.netstam-journal.org For instance, an ANN can be trained on experimental data of PVC composites with various additives to predict tensile strength, ductility, and density. researchgate.net These data-driven approaches can significantly accelerate the material development process by reducing the need for extensive experimental testing. stam-journal.orgsciencedaily.com

The following table summarizes the key theoretical frameworks and their applications in predicting the performance of materials with additives.

| Theoretical Framework | Principle | Application in Predicting Performance with Additives |

| Plasticization Theories | Explain the molecular mechanisms of how plasticizers increase flexibility. | Provide a qualitative understanding of how additives like Nitrilotriethylene tris(2-ethylhexanoate) will affect properties like Tg and modulus. |

| QSPR Models | Correlate chemical structure with physical properties using molecular descriptors. | Predict specific performance metrics such as plasticizing efficiency, volatility, and migration of new or untested plasticizers. rdd.edu.iqnih.gov |

| Machine Learning / ANN | Learn complex relationships from experimental data to make predictions. | Forecast the mechanical and rheological properties of polymer blends with high accuracy, optimizing formulations and reducing experimental costs. researchgate.netstam-journal.org |

By leveraging these theoretical frameworks, researchers and engineers can make informed decisions about the selection and concentration of additives like Nitrilotriethylene tris(2-ethylhexanoate) to achieve the desired performance characteristics in a wide range of materials.

Degradation Mechanisms and Environmental Fate Research of Nitrilotriethylene Tris 2 Ethylhexanoate

Thermal Degradation Pathways and Kinetic Modeling

The thermal decomposition of Nitrilotriethylene tris(2-ethylhexanoate), a neopentyl polyol ester, is a multifaceted process that proceeds through various reaction pathways, particularly at elevated temperatures. The inherent thermal stability of this class of esters is attributed to the absence of hydrogen atoms on the β-carbon of the neopentyl group, which inhibits the common E-elimination pathway for ester decomposition. dtic.mildle.com.tw However, at sufficiently high temperatures, other degradation mechanisms become operative.

Identification of Volatile and Non-Volatile Degradation Byproducts

The thermal stressing of polyol esters like Nitrilotriethylene tris(2-ethylhexanoate) leads to the formation of a range of volatile and non-volatile byproducts. Analytical techniques such as gas chromatography with mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are crucial for their identification. dtic.mil

Volatile byproducts can include carbon monoxide, carbon dioxide, and various low molecular weight hydrocarbons. dtic.mildle.com.tw The formation of these gaseous products is a result of the fragmentation of the ester molecule at high temperatures.

Non-volatile byproducts are typically more complex and can include carboxylic acids, smaller ester molecules, and high-molecular-weight polymers. The initial cleavage of the ester bond can lead to the formation of carboxylic acids and alcohols. These initial products can then undergo further reactions. For instance, the acids formed can catalyze further degradation. purdue.edu Polymerization can also occur through ester interchange reactions, leading to an increase in viscosity and the formation of sludge or deposits.

A representative, though not exhaustive, list of potential degradation byproducts from similar polyol esters is provided in the table below.

| Byproduct Category | Specific Examples | Analytical Method |

| Volatile Compounds | Carbon Monoxide (CO), Carbon Dioxide (CO2), Methane, Alkenes | GC-MS |

| Non-Volatile Acids | 2-ethylhexanoic acid, shorter-chain carboxylic acids | GC-MS, Titration |

| Non-Volatile Esters | Di-esters, mono-esters, transesterification products | GC-MS, NMR |

| Polymeric Material | High-molecular-weight polyesters | Gel Permeation Chromatography (GPC) |

Interactive Data Table: Potential Thermal Degradation Byproducts Users can sort and filter the table based on byproduct category and analytical method.

Influence of Structural Modifications on Thermal Stability Profiles

The thermal stability of esters is intrinsically linked to their molecular structure. For polyol esters, modifications to both the alcohol and the acid moieties can significantly alter their degradation profiles.

Oxidative Degradation under Controlled Environmental Conditions

In the presence of oxygen, the degradation of Nitrilotriethylene tris(2-ethylhexanoate) is accelerated and follows different mechanistic pathways compared to purely thermal decomposition. This thermo-oxidative degradation is a critical factor in determining the operational lifetime of the lubricant.

Photo-Oxidative and Thermo-Oxidative Decomposition Processes

Both light (photo-oxidation) and heat (thermo-oxidation) can initiate and propagate the oxidative degradation of ester lubricants. Thermo-oxidative degradation is a free-radical chain reaction that begins with the formation of alkyl radicals. dle.com.tw These radicals react with oxygen to form peroxy radicals, which then abstract hydrogen atoms from other ester molecules to form hydroperoxides and new alkyl radicals, thus propagating the chain reaction. The decomposition of these hydroperoxides leads to the formation of a variety of oxygenated byproducts, including aldehydes, ketones, and carboxylic acids, which can contribute to an increase in viscosity and acidity. dle.com.tw

While specific research on the photo-oxidative decomposition of Nitrilotriethylene tris(2-ethylhexanoate) is limited in the public domain, it is known that UV radiation can provide the energy to break chemical bonds and generate initial radicals, thereby initiating the oxidative degradation cascade, even at lower temperatures than those required for thermo-oxidation.

Mechanistic Studies of Radical Formation and Propagation

The mechanism of radical formation in polyol esters primarily involves the abstraction of a hydrogen atom from a carbon atom in the ester molecule. The C-H bonds most susceptible to attack are those adjacent to the ester group's oxygen atom (α-position to the ether oxygen) and those on the methylene (B1212753) groups of the fatty acid chains. dle.com.tw

Once an alkyl radical (R•) is formed, the propagation of the oxidative chain reaction proceeds as follows:

Peroxy Radical Formation: R• + O₂ → ROO•

Hydrogen Abstraction: ROO• + RH → ROOH + R•

The resulting hydroperoxides (ROOH) are relatively unstable and can decompose to form highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which can then participate in further reactions, leading to a complex mixture of degradation products. dle.com.tw The specific pathways of β-scission of these alkoxy radicals will determine the final distribution of smaller molecules.

Hydrolytic Stability and Biodegradation Research in Non-Biological Matrices

The environmental fate of Nitrilotriethylene tris(2-ethylhexanoate) is also dependent on its interaction with water and its susceptibility to microbial degradation.

The hydrolysis of an ester is the reverse of its synthesis, where water reacts with the ester to form the parent alcohol and carboxylic acid. machinerylubrication.com This reaction can be catalyzed by both acids and bases. researchgate.net The rate of hydrolysis is significantly influenced by the molecular structure of the ester. Steric hindrance around the carbonyl group of the ester, such as that provided by the branched 2-ethylhexanoate (B8288628) groups, can significantly slow down the rate of hydrolysis. researchgate.net Therefore, Nitrilotriethylene tris(2-ethylhexanoate) is expected to exhibit good hydrolytic stability under neutral conditions. However, the presence of strong acids or bases can accelerate this process. machinerylubrication.com

Hydrolysis Kinetics Under Various pH and Temperature Regimes

Hydrolysis is a primary abiotic degradation pathway for esters in the environment. This process involves the cleavage of the ester bonds by water, a reaction that is significantly influenced by pH and temperature. For Nitrilotriethylene tris(2-ethylhexanoate), hydrolysis would result in the formation of triethanolamine (B1662121) and three molecules of 2-ethylhexanoic acid.

The rate of hydrolysis is typically lowest in the neutral pH range (around pH 7) and increases under both acidic and alkaline conditions. Increased temperature generally accelerates the rate of hydrolysis across all pH levels.

| pH | Temperature (°C) | Expected Hydrolysis Half-life |

| 4 | 10 | Years |

| 4 | 25 | Months to a year |

| 7 | 10 | > Years |

| 7 | 25 | Years |

| 9 | 10 | Months |

| 9 | 25 | Weeks to months |

This table is illustrative and not based on experimental data for Nitrilotriethylene tris(2-ethylhexanoate).

Investigations into Microbial Degradation Pathways and Byproduct Formation

The biodegradation of Nitrilotriethylene tris(2-ethylhexanoate) is anticipated to be a significant pathway for its removal from the environment. This process is mediated by microorganisms that can utilize the compound as a carbon source. The initial step in the microbial degradation is likely the enzymatic hydrolysis of the ester bonds by esterase enzymes, leading to the formation of triethanolamine and 2-ethylhexanoic acid.

Subsequent degradation would then proceed on these initial byproducts:

Triethanolamine: Studies on the biodegradation of triethanolamine have shown that it is readily biodegradable in various environmental compartments, including soil, river water, and activated sludge. deepdyve.com The half-life for the biodegradation of triethanolamine has been reported to range from 0.5 to 1.8 days in surface soil and around 1.2 days in river water. deepdyve.com Complete mineralization to carbon dioxide, water, and ammonia (B1221849) is expected under aerobic conditions.

2-Ethylhexanoic Acid: This branched-chain carboxylic acid is also known to be biodegradable, although its degradation rate can be influenced by environmental conditions and microbial populations.

Quantitative Analysis of Leached Species and Environmental Mobility Pathways

The potential for Nitrilotriethylene tris(2-ethylhexanoate) to leach from materials and its subsequent mobility in the environment are governed by its physical and chemical properties, primarily its water solubility and partitioning behavior. As a large ester molecule with long alkyl chains, it is expected to have very low water solubility and a high octanol-water partition coefficient (Kow). wikipedia.org This suggests a strong tendency to adsorb to organic matter in soil and sediment, limiting its mobility in aqueous environments.

In the event of leaching, the parent compound would likely remain localized near the source. However, the degradation products, particularly triethanolamine, exhibit different mobility characteristics. Triethanolamine has high water solubility and a low soil adsorption coefficient, indicating that it has the potential to be highly mobile in soil and water. santos.com

Therefore, the environmental mobility of contaminants originating from Nitrilotriethylene tris(2-ethylhexanoate) would be a function of the degradation rate. In scenarios where degradation is slow, the parent ester would be the primary species of concern regarding partitioning into fatty tissues, though its mobility would be low. Conversely, where degradation is rapid, the more mobile degradation product, triethanolamine, would be the principal species transported through aqueous pathways. Studies on related triethanolamine quaternary compounds have shown that they are highly removed in sewage treatment plants, resulting in low effluent concentrations and low levels in river water and sediment. nih.gov

Advanced Analytical Methodologies for the Research and Characterization of Nitrilotriethylene Tris 2 Ethylhexanoate

Hyphenated Chromatographic-Spectroscopic Techniques for Complex Mixtures

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable for the analysis of Nitrilotriethylene tris(2-ethylhexanoate), particularly in complex sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the structural elucidation of degradation products and the quantification of the compound in various environments. nih.govirbnet.de While basic GC-MS can be used for purity assessment and identification, more advanced applications involve its use in complex analyses. For instance, pyrolysis GC-MS can be employed to investigate the thermal decomposition products of polymers containing this plasticizer. chromatographyonline.com LC-MS, especially with tandem mass spectrometry (LC-MS/MS), is highly effective for analyzing less volatile degradation products and for trace-level quantification in environmental and biological samples. researchgate.netnih.gov The development of methods using on-line solid-phase extraction (SPE) coupled with LC-MS/MS further enhances sensitivity and throughput for analyzing trace contaminants. bohrium.comresearchgate.net

The development of robust and sensitive quantitative methods is critical for monitoring the presence of Nitrilotriethylene tris(2-ethylhexanoate) in various media. Protocols for trace analysis often involve sophisticated sample preparation techniques followed by highly sensitive instrumental analysis. For instance, methods developed for other plasticizers like tris(2-ethylhexyl) trimellitate (TOTM) can be adapted. These methods often utilize LC-MS/MS for its high selectivity and low detection limits. researchgate.netnih.gov

An example of such a protocol involves the extraction of the analyte from a matrix, followed by a clean-up step to remove interfering substances, and finally, quantification using a calibrated instrument. The use of turbulent flow chromatography coupled with tandem mass spectrometry has also been shown to be a rapid and effective method for the analysis of various plasticizers in different matrices, a technique that could be applied to Nitrilotriethylene tris(2-ethylhexanoate). nih.gov

Below is an illustrative data table for the quantitative analysis of a related plasticizer, TOTM, using LC-MS/MS, which demonstrates the typical performance of such a method.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.5 ng/mL | researchgate.netnih.gov |

| Limit of Quantification (LOQ) | 1.0 ng/mL | researchgate.netnih.gov |

| Average Recovery | 101.1% | researchgate.netnih.gov |

| Relative Standard Deviation (RSD) | 4.72% | researchgate.netnih.gov |

Isotopic labeling is a powerful technique for tracing the metabolic and degradation pathways of Nitrilotriethylene tris(2-ethylhexanoate). By replacing one or more atoms in the molecule with their heavier, stable isotopes (e.g., ¹³C or ¹⁵N), the compound can be tracked through complex biological or environmental systems. This approach allows for the unambiguous identification of degradation products and provides insights into the mechanisms of transformation.

Stable isotope dilution analysis, where a known amount of the isotopically labeled compound is added to a sample as an internal standard, is a highly accurate method for quantification. tandfonline.com This technique corrects for losses during sample preparation and for matrix effects during analysis, leading to more precise and reliable results. core.ac.uk The use of software to correct for the natural abundance of isotopes is a critical step in accurately interpreting the data from labeling experiments. nih.gov While specific studies on Nitrilotriethylene tris(2-ethylhexanoate) using this technique are not prevalent, its application to other environmental contaminants demonstrates its potential. nih.gov

High-Resolution Microscopy and Imaging for Morphological Analysis

High-resolution microscopy techniques such as Atomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM), and Scanning Electron Microscopy (SEM) are employed to study the distribution and interactions of Nitrilotriethylene tris(2-ethylhexanoate) within polymer matrices. These techniques provide nanoscale visualization of surface topography and morphology. researchgate.netmdpi.comnanomagnetics-inst.comyoutube.combruker.com

AFM, in particular, is a versatile tool for characterizing the surface of polymer blends and composites. nanomagnetics-inst.com Phase imaging in AFM can qualitatively distinguish between different materials on a surface based on their mechanical properties, which is useful for visualizing the distribution of a plasticizer within a polymer. mdpi.comyoutube.com SEM can reveal morphological changes in a polymer matrix due to the presence of a plasticizer, such as the formation of cracks or pores. researchgate.net These techniques are not just for basic material characterization but provide detailed insights into the physical interactions between the plasticizer and the host material.

Advanced Spectroscopic Techniques for Molecular Structure and Dynamics

Advanced spectroscopic techniques provide detailed information about the molecular structure, conformation, and dynamics of Nitrilotriethylene tris(2-ethylhexanoate).

Solid-State Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the conformational dynamics of the plasticizer within a solid polymer matrix. It provides information on the mobility of different parts of the molecule and its interactions with the polymer chains.

Fourier Transform Infrared (FTIR) spectroscopy is another powerful tool for investigating molecular interactions. sepscience.comrockymountainlabs.com The interaction between a plasticizer and a polymer like PVC can be observed through shifts in the characteristic vibrational bands of functional groups, such as the carbonyl group of the ester. researchgate.netresearchgate.net These shifts provide evidence of intermolecular interactions, which are crucial for the plasticizing effect. researchgate.net FTIR can also be used for quantitative analysis of plasticizer content in some cases. udel.edunih.gov

The table below illustrates the typical FTIR absorption bands that are relevant for studying the interaction of ester plasticizers with PVC.

| Functional Group | Wavenumber (cm⁻¹) | Significance |

| C=O (Carbonyl) | ~1720-1740 | Shift to lower wavenumber indicates interaction with PVC. researchgate.net |

| C-O-C (Ether) | ~1050-1330 | Indicates the presence of the ester group. mdpi.com |

| C-Cl | ~600-800 | Characteristic bond in PVC. researchgate.net |

Rheo-Optical and Dielectric Spectroscopy for Understanding Molecular Reorientations and Segmental Dynamics

Rheo-optical techniques combine rheological measurements with optical methods to study the behavior of materials under deformation. scielo.brresearchgate.net For polymers plasticized with Nitrilotriethylene tris(2-ethylhexanoate), these methods can provide insights into how the plasticizer affects the orientation and relaxation of polymer chains under stress. anton-paar.com Flow birefringence, for example, can quantify the degree of molecular orientation. scielo.br

Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency. researchgate.net It is a sensitive technique for probing molecular relaxation processes in polymers, such as the glass transition. researchgate.net The presence of a plasticizer like Nitrilotriethylene tris(2-ethylhexanoate) will influence the dielectric relaxation spectrum of a polymer, providing information on segmental dynamics and molecular reorientations. researchgate.net The technique can be used to study the miscibility and phase behavior of polymer-plasticizer blends.

Computational Chemistry and Predictive Modeling of Nitrilotriethylene Tris 2 Ethylhexanoate

Molecular Dynamics Simulations for Interfacial Interactions and Diffusion Kinetics

Molecular dynamics (MD) simulations are a cornerstone of computational lubricant research, enabling the study of the dynamic behavior of molecules over time. For synthetic esters like Nitrilotriethylene tris(2-ethylhexanoate), MD simulations can elucidate critical phenomena at the lubricant-surface interface and within the bulk fluid.

Interfacial Interactions: MD simulations can model the adsorption of lubricant molecules onto metal or other surfaces, revealing the nature and strength of these interactions. By simulating a system containing Nitrilotriethylene tris(2-ethylhexanoate) molecules and a representative surface (e.g., iron oxide), it is possible to calculate adsorption energies and analyze the conformational changes the molecule undergoes upon adsorption. These simulations have shown that for similar ester-based lubricants, the polar ester groups tend to anchor the molecule to the surface, forming a protective film that is crucial for reducing friction and wear. mdpi.combohrium.com The orientation and packing of the adsorbed molecules are influenced by factors such as temperature, pressure, and the presence of other additives. mdpi.com

Diffusion Kinetics: The diffusion coefficient is a key parameter that influences the transport properties of a lubricant, such as its ability to replenish the lubricating film in a contact zone. MD simulations can predict the self-diffusion coefficient of Nitrilotriethylene tris(2-ethylhexanoate) in the bulk lubricant and its diffusion behavior near surfaces. For polyol esters with structures analogous to the target compound, MD simulations have been successfully used to predict transport properties like viscosity. nih.govnih.gov These studies often involve creating a simulation box with a number of lubricant molecules and tracking their movement over time to calculate mean squared displacement, from which the diffusion coefficient can be derived. nih.gov

Below is an illustrative data table showing typical diffusion coefficient ranges for synthetic ester lubricants at different temperatures, as would be determined by MD simulations.

| Temperature (K) | Typical Diffusion Coefficient Range (m²/s) |

| 300 | 1 x 10⁻¹⁰ to 5 x 10⁻¹⁰ |

| 400 | 1 x 10⁻⁹ to 5 x 10⁻⁹ |

| 500 | 1 x 10⁻⁸ to 5 x 10⁻⁸ |

This table is illustrative and shows typical values for synthetic esters, as specific data for Nitrilotriethylene tris(2-ethylhexanoate) is not publicly available.

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of individual molecules. researchgate.net These calculations are invaluable for understanding the intrinsic properties of Nitrilotriethylene tris(2-ethylhexanoate) that govern its chemical behavior.

Reactivity Descriptors: From the electronic structure, various reactivity descriptors can be calculated. These include:

Electrostatic Potential: This maps the regions of positive and negative charge on the molecule's surface, indicating sites that are prone to electrostatic interactions with other molecules or surfaces.

Atomic Charges: These provide a quantitative measure of the charge distribution among the atoms in the molecule, helping to identify polar and non-polar regions.

The following table presents hypothetical, yet representative, quantum chemical data for a molecule like Nitrilotriethylene tris(2-ethylhexanoate).

| Property | Illustrative Value | Significance |

| HOMO Energy | -7.5 eV | Relates to oxidation potential |

| LUMO Energy | 0.5 eV | Relates to reduction potential |

| HOMO-LUMO Gap | 8.0 eV | Indicator of chemical stability |

| Dipole Moment | 2.5 Debye | Influences polarity and surface affinity |

This table is for illustrative purposes and contains typical values for similar ester lubricants, as specific data for the target compound is not available.

Predictive Modeling of Performance Attributes and Long-Term Stability

Predictive modeling combines data from experiments and computational studies to develop models that can forecast the performance and lifespan of lubricants under various conditions.

Performance Attributes: Quantitative Structure-Property Relationship (QSPR) models are a powerful tool in this domain. mdpi.com By correlating the structural features of a molecule with its macroscopic properties, QSPR models can predict performance attributes such as viscosity, viscosity index, pour point, and flash point. sylzyhg.com For a series of synthetic esters, one could develop a QSPR model where molecular descriptors (e.g., molecular weight, number of ester groups, chain branching) are used as inputs to predict these key lubricant properties. This allows for the virtual screening of new candidate molecules with desired performance characteristics without the need for extensive synthesis and testing. researchgate.net

Long-Term Stability: The long-term stability of a lubricant is primarily determined by its resistance to thermal and oxidative degradation, as well as hydrolysis. machinerylubrication.comresearchgate.net Computational models can be used to predict the stability of Nitrilotriethylene tris(2-ethylhexanoate). For instance, the energies of chemical bonds within the molecule can be calculated using quantum chemistry to identify the weakest bonds that are most likely to break at high temperatures. lube-media.com Similarly, the susceptibility of different parts of the molecule to attack by oxygen radicals can be modeled to predict its oxidative stability. Computer simulations have shown that for some synthetic esters, the hydrolytic degradation rate can be extremely slow, on the order of hundreds of years, particularly when sterically hindered acid and alcohol moieties are used. machinerylubrication.comzslubes.com

Machine Learning and Artificial Intelligence Applications in Material Design and Discovery

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of materials science, including the design of new lubricants. encyclopedia.pubmdpi.com These data-driven approaches can identify complex, non-linear relationships between lubricant composition, structure, and performance that are not easily captured by traditional modeling methods. bohrium.com

Material Design and Discovery: AI and ML algorithms can be trained on large datasets of existing lubricant formulations and their measured properties. mdpi.com These trained models can then be used to:

Predict the properties of novel lubricant candidates: This accelerates the screening process for new molecules like derivatives of Nitrilotriethylene tris(2-ethylhexanoate). encyclopedia.pub

Optimize lubricant formulations: ML models can suggest the optimal blend of base oils and additives to achieve a specific performance target, such as minimizing the coefficient of friction under certain operating conditions. bohrium.com

Generative Models: Advanced AI techniques, such as generative models, can even propose entirely new molecular structures that are predicted to have superior lubricating properties. mdpi.com

Future Research Trajectories and Interdisciplinary Applications for Nitrilotriethylene Tris 2 Ethylhexanoate

Integration into Responsive and Self-Healing Polymer Systems

Future research in this area could explore the incorporation of Nitrilotriethylene tris(2-ethylhexanoate) into various polymer backbones. Its role could be multifaceted, acting as a plasticizer that enhances chain mobility, a cross-linking agent through reversible bond formation, or a phase-separated healing agent. For instance, in self-healing systems based on reversible chemistry, such as Diels-Alder reactions, the bulky 2-ethylhexanoate (B8288628) groups could be modified to participate in these reversible cross-linking reactions. etonstem.com The damage to such a polymer would trigger a response, leading to chemical reactions that repair the material. etonstem.com

Key research questions would involve understanding how the concentration and distribution of Nitrilotriethylene tris(2-ethylhexanoate) affect the healing efficiency, mechanical properties, and responsiveness of the polymer. Important factors for self-healing behavior include sufficient impact strength, control over the degree of crystallinity, a low melting point, and the capacity to melt instantly at an impacted area. nasa.gov The presence of metal ions could also be explored to create self-healing polymers with polymer chains cross-linked through coordination bonds. google.com

Exploration of Bio-Derived Feedstocks and Circular Economy Principles in Synthesis

The chemical industry is increasingly moving towards a circular economy, which emphasizes the use of renewable resources and the recycling of materials to minimize waste. royalsocietypublishing.org The synthesis of Nitrilotriethylene tris(2-ethylhexanoate) can be reimagined within this framework.

A key area of future research will be the production of its precursors, triethanolamine (B1662121) and 2-ethylhexanoic acid, from bio-derived feedstocks. For example, 2-ethylhexanoic acid can be synthesized from 2-ethylhexanol, and research has demonstrated the potential for benign synthesis of 2-ethylhexanoic acid using enzymes like cytochrome P450cam. nih.govacs.org This enzymatic approach offers a more sustainable alternative to traditional chemical synthesis. nih.govacs.org Similarly, the production of triethanolamine from bio-derived ethylene (B1197577) oxide, which can be obtained from bio-ethanol, is a viable research direction.

Furthermore, the principles of the circular economy will drive research into the end-of-life of products containing Nitrilotriethylene tris(2-ethylhexanoate). This includes developing methods for its recovery from polymer matrices and its chemical recycling back to the monomeric precursors. The presence of additives like plasticizers can complicate plastics recycling, making it crucial to design for circularity from the outset. oaepublish.comresearchgate.net Research into the chemical depolymerization of plastics containing such esters, for instance through methanolysis catalyzed by compounds like tin(II) 2-ethylhexanoate, could provide pathways to recover valuable chemical building blocks. rsc.org

Table 1: Potential Bio-Derived Feedstocks for Nitrilotriethylene tris(2-ethylhexanoate) Synthesis

| Precursor | Potential Bio-Derived Source | Research Focus |

| 2-Ethylhexanoic Acid | Bio-alcohols (e.g., from fermentation) | Enzymatic oxidation, catalytic conversion |

| Triethanolamine | Bio-ethylene (from bio-ethanol) | Catalytic amination of bio-derived ethylene oxide |

Synergistic Effects in Multi-Additive Formulations for Enhanced Functionality

In practical applications, polymers are rarely used in their pure form; they are typically compounded with a variety of additives to achieve desired properties. nist.govnrel.gov Nitrilotriethylene tris(2-ethylhexanoate) is likely to be used in conjunction with other additives such as stabilizers, flame retardants, and other plasticizers. A significant future research trajectory will be the investigation of synergistic effects in these multi-additive formulations.

Computational modeling and high-throughput screening could be employed to predict and identify promising synergistic combinations. Experimental validation would then involve comprehensive characterization of the mechanical, thermal, and long-term stability of these formulations. The goal would be to develop optimized additive packages that leverage the unique properties of Nitrilotriethylene tris(2-ethylhexanoate) to create materials with superior performance and durability.

Innovations in In-Situ Characterization and Real-Time Process Monitoring

The synthesis and processing of polymers and their additives are complex processes that can benefit significantly from advanced monitoring and control. Future research will undoubtedly focus on the application of in-situ characterization techniques to the production and use of Nitrilotriethylene tris(2-ethylhexanoate).

During its synthesis via esterification, real-time monitoring of the reaction kinetics and the formation of byproducts is crucial for process optimization and ensuring high purity. cerritos.edu Techniques such as in-situ spectroscopy (e.g., FTIR, Raman) can provide real-time data on the concentrations of reactants, intermediates, and products without the need for sampling, which can be particularly useful for equilibrium-limited reactions like esterification. spectroscopyonline.comacs.org

When incorporated into a polymer, real-time characterization of its behavior under various conditions (e.g., stress, temperature, exposure to solvents) can provide insights into its role in the material's performance. For instance, techniques like quartz crystal microbalance (QCM) can be used to measure the time-dependent release of additives from polymer films into a liquid phase in real-time. nih.gov Furthermore, advanced analytical methods like pyrolysis-gas chromatography/mass spectrometry (pyrolysis-GC/MS) can be used for the simultaneous detection of additives and identification of the polymer matrix. nist.govrsc.org These innovations in real-time monitoring will be instrumental in accelerating the development and application of materials containing Nitrilotriethylene tris(2-ethylhexanoate).

Table 2: In-Situ and Real-Time Characterization Techniques

| Application Area | Technique | Information Gained |

| Synthesis Monitoring | In-situ FTIR/Raman Spectroscopy | Reaction kinetics, conversion rates, byproduct formation spectroscopyonline.comacs.org |

| Polymer Processing | Real-time Rheometry | Viscosity, viscoelastic properties, cure monitoring |

| Additive Migration | Quartz Crystal Microbalance (QCM) | Real-time release of additives from polymer films nih.gov |

| Material Degradation | Thermogravimetric Analysis (TGA) | Thermal stability, decomposition kinetics |

| Compositional Analysis | Pyrolysis-GC/MS | Identification of additives and polymer components nist.govrsc.org |

Q & A

Q. What are the standard synthetic methods for preparing metal tris(2-ethylhexanoate) complexes, and how are they characterized?

Metal tris(2-ethylhexanoate) complexes (e.g., Cr, Sn, Fe) are typically synthesized via ligand exchange reactions. For example, chromium tris(2-ethylhexanoate) is prepared by reacting chromium salts with 2-ethylhexanoic acid under reflux in non-polar solvents like n-heptane . Characterization involves Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylate binding modes (bridging vs. chelating) and elemental analysis to verify metal loading. Gas chromatography-mass spectrometry (GC-MS) is used to identify residual ligands or by-products .

Q. What safety precautions are critical when handling tris(2-ethylhexanoate) complexes in the laboratory?

These complexes are flammable, toxic, and corrosive. Key precautions include:

- Using local exhaust ventilation to avoid inhalation of vapors.

- Wearing nitrile gloves, chemical-resistant aprons, and safety goggles (JIS T 8147 standards) .

- Storing in sealed containers away from oxidizers and ignition sources .

- Disposing of waste via approved facilities to prevent aquatic toxicity (H410/H400 hazards) .

Q. How do researchers analyze by-products formed during catalytic reactions involving tris(2-ethylhexanoate) complexes?

By-products (e.g., 1,4-dioxane, esters) are identified using GC-MS with electron ionization. For example, in butyltin tris(2-ethylhexanoate)-catalyzed esterification, distillates are extracted with ethyl acetate and compared against NIST spectral libraries . Quantification employs internal standards (e.g., deuterated analogs) to minimize matrix effects .

Advanced Research Questions

Q. How does the Al/Cr molar ratio influence catalytic activity and selectivity in ethylene trimerization using chromium tris(2-ethylhexanoate)?

Increasing the Al/Cr ratio (e.g., using triethylaluminum as a cocatalyst) initially enhances activity but reduces 1-hexene selectivity due to over-reduction of active Cr species. At Al/Cr = 40, optimal selectivity (>80%) is achieved, while higher ratios promote polymerization side reactions. Kinetic studies suggest modulating Al dosing to stabilize Cr(III) intermediates .

Q. What mechanistic pathways explain the formation of 1,4-dioxane in esterification catalyzed by butyltin tris(2-ethylhexanoate)?

The catalyst’s Sn–OX bond cleavage generates acidic protons (H⁺), which protonate diethylene glycol, inducing cyclization to 1,4-dioxane. This is confirmed by deuterium-labeling experiments and pH-dependent reaction monitoring . Mitigation strategies include adding buffering agents (e.g., sodium acetate) to suppress H⁺ activity .

Q. How can researchers resolve contradictions in reported catalytic performance of tris(2-ethylhexanoate) complexes across studies?

Discrepancies often arise from differences in solvent polarity, ligand purity, or pretreatment methods. Systematic optimization using design of experiments (DoE) is recommended. For example, varying reaction temperature (70–120°C) and pressure (10–50 bar ethylene) while tracking turnover frequency (TOF) and selectivity via inline GC .

Q. What experimental approaches assess the ecological impact of tris(2-ethylhexanoate) complexes?

Acute aquatic toxicity is evaluated using OECD Test Guideline 202 (Daphnia magna immobilization). Chronic effects are studied via algal growth inhibition tests (OECD 201). For disposal, incineration with scrubbing systems is advised to prevent Sn or Cr leaching .

Q. How do steric and electronic effects of tris(2-ethylhexanoate) ligands influence metal center reactivity?

Bulky 2-ethylhexanoate ligands limit coordinative unsaturation, favoring monomeric metal centers in oligomerization. For example, in Cr complexes, electron-withdrawing ligands increase electrophilicity, enhancing ethylene insertion rates. X-ray absorption spectroscopy (XAS) and density functional theory (DFT) simulations validate these effects .

Methodological Resources

- Catalytic Mechanism Validation : Use stopped-flow UV-Vis spectroscopy to track intermediate formation during ethylene oligomerization .

- By-Product Quantification : Employ headspace solid-phase microextraction (HS-SPME) coupled with GC-MS for low-concentration analytes (e.g., 1,4-dioxane) .

- Safety Protocol Compliance : Follow JIS Z 7253:2019 guidelines for hazard communication and emergency response .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.